molecular formula C4H16I2N6O6Pt2 B3212329 (Ethylenediamine)iodoplatinum(II) dimer dinitrate CAS No. 109998-76-7

(Ethylenediamine)iodoplatinum(II) dimer dinitrate

Cat. No.: B3212329
CAS No.: 109998-76-7
M. Wt: 888.2 g/mol
InChI Key: NRXMBGQJNZDBOD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Ethylenediamine)iodoplatinum(II) dimer dinitrate is an organometallic compound with the chemical formula C4H16I2N4Pt2 · 2NO3. It is known for its unique structure, which includes two platinum atoms bridged by iodide ions and coordinated by ethylenediamine ligands.

Mechanism of Action

Mode of Action

It is known that platinum-based compounds generally interact with dna in cells, forming dna adducts and causing dna damage, which can lead to cell death . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

The biochemical pathways affected by (Ethylenediamine)iodoplatinum(II) dimer dinitrate are not clearly defined. Platinum-based compounds are known to interfere with DNA replication and transcription, which can affect numerous biochemical pathways. The downstream effects of these disruptions can include cell cycle arrest and apoptosis .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the biological environment within cells or tissues, including the presence of various enzymes and proteins, can also influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethylenediamine)iodoplatinum(II) dimer dinitrate typically involves the reaction of potassium iodide with platinum(II) chloride in the presence of ethylenediamine. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation with nitric acid. The general reaction scheme is as follows:

PtCl2+2KI+2enPtI2(en)2+2KCl\text{PtCl}_2 + 2\text{KI} + 2\text{en} \rightarrow \text{PtI}_2(\text{en})_2 + 2\text{KCl} PtCl2​+2KI+2en→PtI2​(en)2​+2KCl

where (\text{en}) represents ethylenediamine. The resulting (Ethylenediamine)iodoplatinum(II) complex is then treated with nitric acid to form the dinitrate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(Ethylenediamine)iodoplatinum(II) dimer dinitrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of platinum.

    Reduction: It can be reduced to lower oxidation states or elemental platinum.

    Substitution: The iodide ligands can be substituted with other halides or ligands.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) nanoparticles .

Scientific Research Applications

(Ethylenediamine)iodoplatinum(II) dimer dinitrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Ethylenediamine)iodoplatinum(II) dimer dinitrate is unique due to its dimeric structure and the presence of iodide ligands. This structural feature can influence its reactivity and interaction with biological molecules, potentially leading to different therapeutic effects compared to other platinum-based compounds .

Properties

IUPAC Name

ethane-1,2-diamine;iodoplatinum(1+);dinitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H8N2.2HI.2NO3.2Pt/c2*3-1-2-4;;;2*2-1(3)4;;/h2*1-4H2;2*1H;;;;/q;;;;2*-1;2*+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXMBGQJNZDBOD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].I[Pt+].I[Pt+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16I2N6O6Pt2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

888.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Ethylenediamine)iodoplatinum(II) dimer dinitrate
Reactant of Route 2
(Ethylenediamine)iodoplatinum(II) dimer dinitrate
Reactant of Route 3
(Ethylenediamine)iodoplatinum(II) dimer dinitrate
Reactant of Route 4
(Ethylenediamine)iodoplatinum(II) dimer dinitrate
Reactant of Route 5
(Ethylenediamine)iodoplatinum(II) dimer dinitrate
Reactant of Route 6
(Ethylenediamine)iodoplatinum(II) dimer dinitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.